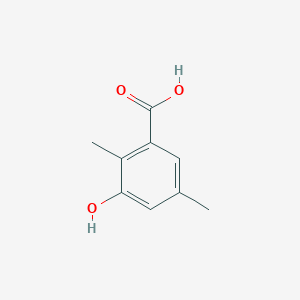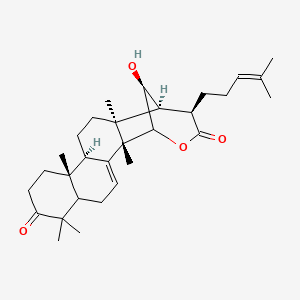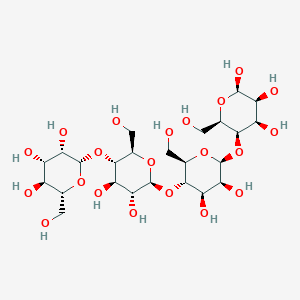
Mannan
Übersicht
Beschreibung
Maltotetraose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Amylotetraose; Fujioligo 450; alpha-1,4-Tetraglucose is a natural product found in Hamamotoa singularis and Aloe maculata with data available.
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Nanocarrier-Systeme
Die Biokompatibilität und Bioabbaubarkeit von Mannan machen es zu einem exzellenten Kandidaten für Arzneimittel-Abgabesysteme. Forscher haben this compound als bioaktives Material für Nanocarrier-Systeme untersucht, die zum Transport von Medikamenten zu bestimmten Körperteilen verwendet werden können . Die filmbildende Kapazität und die geringe Sauerstoffdurchlässigkeit von this compound-basierten Filmen sind besonders vorteilhaft bei der Schaffung von Schutzbarrieren für Medikamente, um Stabilität und kontrollierte Freisetzung zu gewährleisten .
Mikrobielle Mannanasen in der Biotechnologie
Mannanasen sind Enzyme, die this compound abbauen und in verschiedenen biotechnologischen Anwendungen ein großes Potenzial haben. Sie werden bei der Hydrolyse von lignocellulosehaltiger Biomasse eingesetzt, was für die Produktion von Biokraftstoffen und Biobleichen in der Papierindustrie entscheidend ist . Der enzymatische Abbau von this compound durch Mannanasen aus Mikroorganismen ist ein wichtiges Forschungsgebiet für eine nachhaltige Energie- und Materialproduktion .
Anwendungen in der Lebensmittelindustrie
In der Lebensmittelindustrie wird this compound aufgrund seiner verdickenden und stabilisierenden Eigenschaften untersucht. Es kann als Lebensmittelzusatzstoff verwendet werden, um die Textur und Konsistenz zu verbessern. Zusätzlich ist das Potenzial von this compound als Ballaststoff und seine präbiotischen Wirkungen von Interesse, um die Darmgesundheit zu fördern und den Nährwert von Lebensmitteln zu verbessern .
Pharmazeutische Industrie
Die antioxidativen Eigenschaften von this compound werden auf ihr Potenzial in der pharmazeutischen Industrie untersucht. This compound mit niedrigerem Molekulargewicht hat eine höhere antioxidative Aktivität gezeigt und könnte als Ergänzung oder Inhaltsstoff in pharmazeutischen Formulierungen verwendet werden . Diese Anwendung ist besonders vielversprechend für die Entwicklung neuer Behandlungen und gesundheitsfördernder Produkte .
Landwirtschaftliche Anwendungen
In der Landwirtschaft können this compound-basierte Produkte als Bodenverbesserer und Pflanzenwachstumsförderer verwendet werden. Die Wasserhaltekapazität von this compound kann die Bodenqualität verbessern und das Pflanzenwachstum unterstützen. Es wird auch die Verwendung von this compound als Biopestizid erforscht, das eine natürliche Alternative zu chemischen Pestiziden bietet .
Kosmetikindustrie
Die Kosmetikindustrie profitiert von den feuchtigkeitsbindenden und filmbildenden Eigenschaften von this compound. This compound kann in Hautpflegeprodukten eingearbeitet werden, um Feuchtigkeit zu spenden und eine schützende Barriere auf der Haut zu bilden. Seine natürliche Herkunft und Ungiftigkeit machen es zu einem wünschenswerten Inhaltsstoff für umweltfreundliche und empfindliche Hautformulierungen .
Wirkmechanismus
Target of Action
Mannan, a major constituent of the hemicellulose fraction in softwoods , interacts with various targets. Its primary targets include mannose-binding lectins/proteins (MBL/MBP) and This compound receptors . These targets are found on cell surfaces, making them suitable for the targeted delivery of bioactive drugs .
Mode of Action
This compound’s mode of action involves its interaction with its targets, leading to various biochemical changes. This compound-degrading enzymes, including β-mannanases, β-mannosidases, β-glucosidases, α-galactosidases, and acetyl this compound esterases , play a crucial role in this process . These enzymes hydrolyze the this compound backbone, releasing short-chain mannooligosaccharides .
Biochemical Pathways
The enzymatic hydrolysis of this compound involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Mannans are heteropolymeric, and their hydrolysis also requires the action of β-glucosidases and side-chain cleaving α-galactosidases and acetyl this compound esterases . This process leads to the breakdown of the this compound backbone into oligosaccharides or fermentable sugars .
Pharmacokinetics
It is known that this compound and its derivatives can be used for targeted drug delivery, suggesting that they have suitable adme properties for this application .
Result of Action
The enzymatic hydrolysis of this compound results in the release of short-chain mannooligosaccharides . These mannooligosaccharides have various applications in industries such as pulp and paper, pharmaceutical, food, feed, oil, and textile .
Action Environment
The action of this compound and its degrading enzymes can occur in a wide range of pH and temperature . This suggests that environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound and its associated enzymes .
Biochemische Analyse
Biochemical Properties
Mannan is involved in several biochemical reactions, primarily through its interaction with specific enzymes and proteins. The main enzymes that degrade this compound include β-mannanase, β-glucosidase, and β-mannosidase . These enzymes break down the this compound backbone into oligosaccharides or fermentable sugars. Additionally, enzymes such as acetyl this compound esterase and α-galactosidase remove side-chain substituents attached to this compound, facilitating further enzymatic hydrolysis . These interactions are essential for the efficient utilization of this compound in various biological and industrial processes.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In animal models, this compound oligosaccharides have been shown to improve health, growth performance, and fatty acid deposition . This compound oligosaccharides upregulate metabolites in serum and urine, which are significantly correlated with nutrient digestibility and fatty acid composition . These effects highlight the importance of this compound in modulating cellular functions and metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. For instance, this compound oligosaccharides interact with glycerophosphoethanolamines and glycerophosphocholines, which are involved in nutrient digestibility and fatty acid metabolism . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound oligosaccharides have been shown to maintain their beneficial effects on health and nutrient utilization over a specific period . Long-term studies are necessary to fully understand the stability and degradation of this compound and its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound oligosaccharides improve health and growth performance at specific dosages . High doses of this compound may lead to adverse effects, highlighting the importance of determining the optimal dosage for different applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycerolipid and glycerophospholipid metabolism . This compound oligosaccharides interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels. These interactions are crucial for the efficient utilization of this compound in various biological processes.
Eigenschaften
IUPAC Name |
2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEWUZLMQUOBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beige powder; [Sigma-Aldrich MSDS] | |
| Record name | D-Mannan | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13970 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
34612-38-9 | |
| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
- Linear β-1,4-mannan: A simple chain of mannose units linked together. [, ]
- Branched mannan: The backbone consists of α-1,6-linked mannose units with various side chains, often containing α-1,2, α-1,3, and β-1,2 linkages. [, ]
- Heteromannans: These include galactomannans and glucomannans, where the this compound backbone is substituted with galactose or glucose residues, respectively. [, , , , ]
- Feed industry: β-Mannanase supplementation in animal feed can improve nutrient utilization by breaking down anti-nutritive mannans present in plant-based feed ingredients. [, ]
- Food industry: β-Mannanase can be used for the clarification of fruit juices [], improving texture and reducing viscosity in various food products. []
- Pulp and paper industry: β-Mannanase can aid in the biobleaching of pulp, reducing the need for harsh chemicals. []
ANone: While the provided research focuses on experimental characterization and applications of this compound and related enzymes, computational approaches can further enhance our understanding. For example:
- Acid hydrolysis followed by sugar analysis: This involves breaking down this compound into its constituent sugars, followed by quantification using techniques like HPLC. [, ]
- Enzymatic hydrolysis: Specific enzymes like β-mannanase are used to digest this compound, and the released sugars are measured. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxyimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B1593339.png)

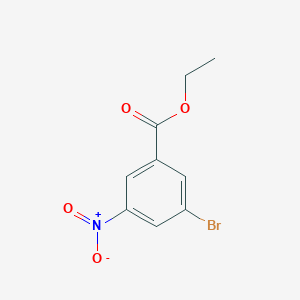

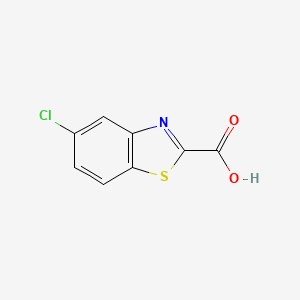


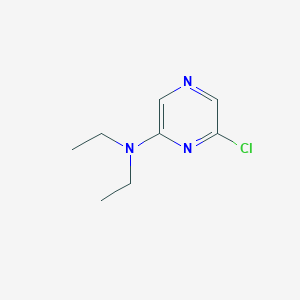

![methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B1593353.png)


